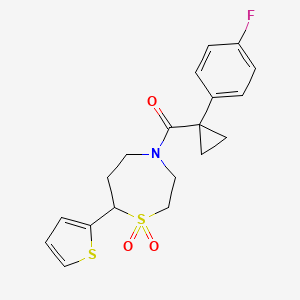

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Description

The compound features a 1,4-thiazepane ring system (a seven-membered heterocycle containing sulfur and nitrogen) modified with a sulfone group (1,1-dioxido) at position 1. At position 7 of the thiazepane ring, a thiophen-2-yl substituent is attached, contributing aromatic and π-electron-rich characteristics. The methanone bridge links the thiazepane to a 1-(4-fluorophenyl)cyclopropyl group, introducing steric constraint and fluorinated aromaticity.

Properties

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3S2/c20-15-5-3-14(4-6-15)19(8-9-19)18(22)21-10-7-17(16-2-1-12-25-16)26(23,24)13-11-21/h1-6,12,17H,7-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWHKXIIQRISAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone typically involves multi-step organic reactions:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiol. This step often requires a catalyst and specific reaction conditions to ensure the correct ring closure.

Introduction of the Thiophene Moiety: The thiophene group is usually introduced via a coupling reaction, such as a Suzuki or Stille coupling, which requires palladium catalysts and specific ligands.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Final Assembly: The final step involves the attachment of the methanone group, which can be achieved through a Friedel-Crafts acylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings (thiophene and fluorophenyl) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing rings. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the cyclopropyl group can provide steric hindrance, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Core Structural Differences

Key analogs are compared below based on substituents, ring systems, and functional groups:

Substituent Effects on Physicochemical Properties

- Thiophen-2-yl vs. The 2-fluorophenyl group, however, offers stronger electron-withdrawing effects, which could influence metabolic stability .

- Cyclopropane vs. In contrast, linear linkers (e.g., ethyl ketone in ’s triazole derivative) may allow greater rotational freedom, affecting entropic penalties during target engagement .

Sulfone vs. Sulfonyl Groups : Both the target compound and ’s analog feature sulfur-oxygen functionalities. The sulfone group in the thiazepane system may confer greater oxidative stability compared to the sulfonyl group in the triazole derivative, which is more prone to metabolic reduction .

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, supported by relevant data tables and case studies.

Chemical Structure

The molecular structure of the compound is characterized by the following features:

- Dioxido group : Contributes to the compound's reactivity.

- Thiazepan ring : Imparts unique pharmacological properties.

- Cyclopropyl moiety : Often associated with enhanced biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that compounds containing thiazepan structures can exhibit antimicrobial properties. The presence of the thiophene group may enhance this activity through electron donation mechanisms.

-

Anti-inflammatory Effects :

- The compound may modulate inflammatory responses, potentially through inhibition of specific pathways involved in inflammation. This is supported by findings that similar compounds can inhibit leukotriene synthesis, a key mediator in inflammatory processes.

-

Cytotoxicity :

- Preliminary studies suggest cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | [Research Study 1] |

| Anti-inflammatory | Inhibition of leukotriene synthesis | [Research Study 2] |

| Cytotoxicity | Induces apoptosis in cancer cells | [Research Study 3] |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of thiazepan demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, showing effective inhibition at lower doses compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in human macrophages. This suggests a potential mechanism for its anti-inflammatory properties, possibly through modulation of NF-kB signaling pathways.

Case Study 3: Cytotoxic Effects on Cancer Cells

A series of experiments evaluated the cytotoxicity of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.